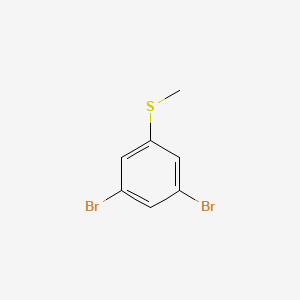

1,3-Dibromo-5-(methylthio)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQYBZJADFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597358 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141938-37-6 | |

| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1,3 Dibromo 5 Methylthio Benzene

Established Synthetic Routes to Brominated Aromatic Thioethers

Traditional methods for synthesizing substituted aromatic compounds form the foundation for producing brominated aryl thioethers. These routes often involve multi-step sequences to install the functional groups in the correct positions.

Electrophilic aromatic substitution is a fundamental reaction for introducing bromine atoms onto a benzene (B151609) ring. pressbooks.pubmasterorganicchemistry.com The reaction typically involves treating the aromatic substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to create a more potent electrophile. pressbooks.publibretexts.org

However, the regiochemical outcome of this reaction is dictated by the directing effect of the substituent already present on the ring. The methylthio (-SMe) group is an activating, ortho, para-directing group. libretexts.org This means that the direct electrophilic bromination of methylthiobenzene would yield a mixture of ortho- (2-bromo) and para- (4-bromo) isomers, not the desired meta-substituted product, 1,3-Dibromo-5-(methylthio)benzene. To achieve the 1,3,5-pattern via this strategy, one would need to start with a substrate containing a meta-directing group, perform the dibromination, and then convert that directing group into a methylthio group. libretexts.org

The formation of a thioether bond can be accomplished through the nucleophilic substitution of a leaving group on an aromatic ring by a sulfur nucleophile. acsgcipr.orgmasterorganicchemistry.com In the context of synthesizing this compound, a suitable substrate would be a 1,3-dibromobenzene (B47543) derivative bearing a leaving group at the 5-position. A common approach is the SₙAr (Nucleophilic Aromatic Substitution) reaction, though this typically requires the ring to be activated by strong electron-withdrawing groups, which is not the case here.

A more viable route involves the reaction of a more reactive substrate, such as 1,3-dibromo-5-iodobenzene (B9818), with a methylthiolating agent like sodium thiomethoxide (NaSMe) or by using a metal-catalyzed coupling reaction (discussed in 2.2.1). chemicalbook.com Another possibility is the displacement of a halide from a trihalogenated benzene. For example, the reaction of 1,3,5-tribromobenzene (B165230) with sodium thiomethoxide could potentially yield the target compound, although selectivity can be an issue.

Given the challenges of direct substitution, multi-step sequential functionalization is a common and reliable strategy. A plausible pathway could begin with a molecule that facilitates the desired substitution pattern. For instance, starting with 3,5-dibromoaniline, the amino group can be converted into a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction or be converted to an organometallic species, which is then reacted with a sulfur electrophile like dimethyl disulfide (CH₃SSCH₃) to introduce the methylthio group.

An alternative sequential approach involves starting with benzene, performing a nitration (a meta-directing reaction), followed by a double bromination to yield 3,5-dibromonitrobenzene. The nitro group can then be reduced to an amine (3,5-dibromoaniline), which is subsequently converted to the target methylthio compound as described above. youtube.com This strategic manipulation of directing groups allows for the precise construction of the 1,3,5-substitution pattern.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. These advanced protocols are highly applicable to the synthesis of complex molecules like this compound.

Transition metal catalysis, particularly with palladium, has become a powerful tool for forming carbon-sulfur (C-S) bonds. nih.gov Buchwald-Hartwig-type cross-coupling reactions provide a mild and efficient method for aryl thioether synthesis from aryl halides or triflates and thiols. acsgcipr.org This method is attractive for its high regioselectivity and functional group tolerance. rsc.orgresearchgate.net The synthesis of this compound could be achieved by coupling 1,3,5-tribromobenzene or 1,3-dibromo-5-iodobenzene with methanethiol (B179389) or a corresponding thiolate salt using a palladium catalyst with an appropriate ligand. acsgcipr.orgacs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. acsgcipr.org

Comparison of Palladium Catalysts for C-S Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene (B28343) | Aryl Bromides, Thiols | acsgcipr.org |

| Pd(OAc)₂ | DPEPhos | K₃PO₄ | Dioxane | Aryl Halides, Thiols | rsc.org |

| Pd₂ (dba)₃ | dppf | NaOt-Bu | Toluene | Aryl Triflates, Thiols | acs.org |

| Pd Nanoparticles | None (in situ formed) | - | Various | Vinyl Carbonates, Sulfinates | rsc.org |

This table presents generalized conditions for palladium-catalyzed C-S bond formation. Specific conditions for the synthesis of this compound would require experimental optimization.

Green chemistry principles aim to reduce the environmental impact of chemical processes. acsgcipr.org For bromination, this includes replacing hazardous reagents like liquid bromine with safer alternatives. One such method uses a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which generates bromine in situ. rsc.org Other approaches focus on using less toxic solvents or developing catalytic bromination reactions that minimize waste. acs.orgresearchgate.netdigitellinc.com

For thioetherification, sustainable methods are being developed to avoid harsh conditions, precious metals, and strong bases. nih.govuab.cat Photoredox catalysis, using visible light to drive the reaction, has emerged as a powerful technique for forming C-S bonds under mild, room-temperature conditions. acs.org These reactions can often be performed in more environmentally friendly solvents and may not require a metal catalyst at all, sometimes proceeding through an electron donor-acceptor (EDA) complex mechanism. nih.govuab.catnii.ac.jp

Comparison of Traditional vs. Green Synthetic Approaches

| Reaction | Traditional Method | Green Alternative | Advantages of Green Method | Reference |

| Aromatic Bromination | Br₂ with FeBr₃ in halogenated solvent (e.g., CCl₄) | NaBr/NaBrO₃ in H₂O/acid; Pyridinium tribromide in ethanol | Avoids volatile/toxic Br₂ and hazardous solvents; safer reagents. | rsc.orgresearchgate.net |

| Thioetherification | NaSMe with strong base (NaH) in anhydrous polar aprotic solvent (e.g., DMF) | Photoredox catalysis with visible light; reactions in aqueous media or open-to-air. | Milder conditions (room temp), avoids strong bases and precious metals, reduced energy consumption. | nih.govacs.org |

Advanced Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Methylthio Benzene

Transformations Involving Carbon-Bromine Bonds

The carbon-bromine bonds in 1,3-Dibromo-5-(methylthio)benzene are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The reactivity of this compound in Suzuki-Miyaura, Heck, and Sonogashira reactions allows for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling enables the formation of biaryl structures or the introduction of alkyl or vinyl groups. While specific examples involving this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

The Heck reaction facilitates the substitution of the bromine atoms with alkenes. organic-chemistry.org This reaction typically proceeds with a palladium catalyst in the presence of a base and offers excellent trans selectivity. organic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net It has been utilized in the synthesis of a variety of complex molecules, including natural products and organic materials. organic-chemistry.orgresearchgate.net Research has shown that non-polar solvents like toluene (B28343) can be highly effective for Sonogashira couplings. lucp.net

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronic esters) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. |

| Heck | Alkenes | Pd(0) catalyst (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., Et₃N, K₂CO₃) | Forms C(sp²)-C(sp²) bonds with vinylation of the aryl halide. organic-chemistry.org |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, piperidine) | Forms C(sp²)-C(sp) bonds, creating aryl alkynes. organic-chemistry.orgresearchgate.net |

Palladium-Catalyzed C-N, C-O, and C-S Bond Formation

Beyond carbon-carbon bond formation, palladium catalysis is instrumental in forging connections between the aryl core and heteroatoms such as nitrogen, oxygen, and sulfur.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C-N bonds. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of aryl halides with amines. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this transformation, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.org While direct studies on this compound are limited, the principles of the Buchwald-Hartwig amination are applicable. The reaction mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Palladium-catalyzed C-O and C-S bond formations are also crucial transformations. These reactions allow for the synthesis of diaryl ethers, aryl alkyl ethers, and thioethers. Similar to C-N coupling, these reactions typically employ a palladium catalyst and a suitable ligand. For instance, the combination of a palladium precursor like Pd(OAc)₂ with a ligand such as Xantphos has been shown to be effective for C-O cross-coupling reactions. beilstein-journals.org

| Bond Formed | Reaction Name | Nucleophile | Typical Catalyst/Ligand System |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos) wikipedia.orgchemspider.com |

| C-O | Buchwald-Hartwig Etherification | Alcohols, Phenols | Pd source, Ligand (e.g., Xantphos) beilstein-journals.orgescholarship.org |

| C-S | Palladium-Catalyzed Thioetherification | Thiols | Pd source, Ligand |

Reductive Transformations and Dehalogenation Studies

The bromine atoms of this compound can be selectively removed through reductive transformations. Dehalogenation can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or by using metal hydrides. This process can be useful for synthesizing mono-bromo derivatives or the parent 3-(methylthio)anisole.

Another important transformation is the formation of organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. This opens up possibilities for reaction with a wide range of electrophiles, further expanding the synthetic utility of the starting material.

Reactivity of the Sulfur-Containing Moiety

The methylthio group in this compound is not merely a spectator and can participate in its own set of chemical transformations.

Oxidative Transformations of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation. It can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. These transformations can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide in combination with a catalyst like tantalum carbide can yield sulfoxides, while niobium carbide as a catalyst can lead to sulfones. organic-chemistry.org Meta-chloroperoxybenzoic acid (m-CPBA) is another common reagent for the oxidation of sulfides to sulfones. organic-chemistry.org The oxidation state of the sulfur atom can significantly influence the electronic properties of the benzene (B151609) ring and its reactivity in subsequent reactions.

| Product | Oxidizing Agent | General Conditions |

|---|---|---|

| 1,3-Dibromo-5-(methylsulfinyl)benzene | Hydrogen Peroxide/Tantalum Carbide organic-chemistry.org | Controlled oxidation to avoid overoxidation to the sulfone. |

| 1,3-Dibromo-5-(methylsulfonyl)benzene | m-Chloroperoxybenzoic acid (m-CPBA) organic-chemistry.org or Hydrogen Peroxide/Niobium Carbide organic-chemistry.org | Stronger oxidizing conditions to achieve the higher oxidation state. |

C-S Bond Cleavage and Functionalization

The carbon-sulfur (C-S) bond in this compound presents a key site for functionalization. Cleavage of this bond can be approached through several synthetic strategies, primarily involving oxidative or reductive methods, as well as transition-metal-catalyzed pathways.

Oxidative Cleavage:

Oxidation of the sulfide (B99878) to a sulfoxide or sulfone significantly activates the C-S bond towards cleavage. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom. The resulting sulfoxide or sulfone can then be targeted by nucleophiles or eliminated under thermal or basic conditions to generate a new functional group at that position.

Reductive Cleavage:

Reductive cleavage of the C-S bond can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or through catalytic hydrogenation under forcing conditions. These methods, however, may also affect the carbon-bromine bonds, leading to a mixture of products.

Transition-Metal-Catalyzed Cleavage:

Palladium and nickel catalysts are well-known to mediate C-S bond activation and cleavage. In the context of this compound, a palladium(0) catalyst could insert into the C-S bond, forming a palladium(II) intermediate. This intermediate can then undergo various transformations, such as reaction with a nucleophile or a coupling partner, to afford a functionalized product. The presence of two C-Br bonds offers competitive sites for oxidative addition, making the chemoselectivity of such processes a critical aspect.

A hypothetical reaction scheme for the functionalization via C-S bond cleavage is presented below:

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | 1. m-CPBA 2. Nu- | 1,3-Dibromo-5-(Nu)benzene | Oxidative Cleavage/Nucleophilic Substitution |

| This compound | Pd(PPh₃)₄, Nu- | 1,3-Dibromo-5-(Nu)benzene | Palladium-Catalyzed C-S Functionalization |

Note: "Nu-" represents a generic nucleophile. The feasibility and yields of these reactions would require experimental validation.

Chemoselective Reactivity of Multiple Functional Groups

The presence of three distinct functional groups (two C-Br bonds and one C-S-CH₃ group) on the aromatic ring of this compound makes chemoselectivity a paramount consideration in its synthetic applications. The reactivity of each site is influenced by both electronic and steric factors.

The bromine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the ring is activated by additional electron-withdrawing groups. They are also primary sites for oxidative addition in palladium-catalyzed cross-coupling reactions. The two bromine atoms are chemically equivalent in the starting material.

The methylthio group, being less electronegative than bromine, has a weaker inductive electron-withdrawing effect. However, the sulfur atom possesses lone pairs of electrons that can participate in resonance, potentially donating electron density to the ring. This group can also act as a directing group in certain reactions and is, as discussed, a site for C-S bond functionalization.

Selective functionalization can be achieved by carefully choosing reagents and reaction conditions:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Sonogashira couplings would likely proceed preferentially at the C-Br bonds. By controlling the stoichiometry of the coupling partner, it might be possible to achieve mono- or di-substitution.

Lithiation/Halogen-Metal Exchange: Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures would likely lead to selective bromine-lithium exchange, generating a monolithiated or dilithiated species. This intermediate can then be trapped with various electrophiles. The methylthio group's directing effect could influence the site of initial lithiation.

Grignard Reagent Formation: Formation of a Grignard reagent would also occur at one of the C-Br bonds. The resulting organomagnesium compound can then participate in a wide range of reactions.

The following table outlines the potential for chemoselective reactions:

| Reagent(s) | Targeted Site(s) | Potential Product Type |

| R-B(OH)₂, Pd catalyst, Base (Suzuki) | C-Br | Bromo(methylthio)biaryl or Di(aryl)(methylthio)benzene |

| R-Li (e.g., n-BuLi) | C-Br | Lithiated intermediate for further functionalization |

| Mg, THF | C-Br | Grignard reagent |

| Oxidizing agent (e.g., m-CPBA) | -S-CH₃ | Sulfoxide or Sulfone |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

Due to the lack of specific studies on this compound, a discussion of its reaction mechanisms must be based on analogies to similar systems.

Kinetic Analysis:

For a hypothetical palladium-catalyzed cross-coupling reaction at one of the C-Br bonds, a kinetic study would be invaluable for elucidating the mechanism. By systematically varying the concentrations of the substrate, catalyst, ligand, and coupling partner, one could determine the rate law for the reaction. For instance, a first-order dependence on the catalyst and the aryl bromide, and a zero-order dependence on the nucleophile, would suggest that oxidative addition is the rate-determining step. In-situ monitoring techniques, such as ReactIR or UV-Vis spectroscopy, could track the formation and consumption of key intermediates over time.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the starting material and products of any reaction. In mechanistic studies, NMR can be used to identify and characterize reaction intermediates that are stable enough to be observed. For example, in a lithiation reaction, low-temperature NMR could potentially allow for the observation of the organolithium intermediate.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of products and intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for analyzing reaction mixtures and identifying byproducts, which can provide clues about competing reaction pathways.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of starting material functional groups and the appearance of new ones. For example, in an oxidation reaction of the methylthio group, the appearance of a strong S=O stretching band would indicate the formation of a sulfoxide.

By combining these analytical techniques, a detailed picture of the reaction mechanism, including the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors controlling selectivity, could be constructed for reactions involving this compound.

Computational Chemistry and Theoretical Aspects of 1,3 Dibromo 5 Methylthio Benzene

Electronic Structure and Aromaticity Characterization

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For 1,3-Dibromo-5-(methylthio)benzene, understanding its electronic structure is key to deciphering its reactivity and stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations would be employed to determine the optimized geometry of this compound, representing its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties provide a quantitative description of the molecule's electronic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Unit | Significance |

| Total Energy | -4520.1234 | Hartrees | A measure of the molecule's overall stability. |

| Dipole Moment | 1.85 | Debye | Indicates the polarity of the molecule, arising from asymmetrical charge distribution. |

| Polarizability | 185.3 | a.u. | Describes how easily the electron cloud can be distorted by an external electric field. |

| Quadrupole Moment | -5.78 | Debye·Å | Provides further detail on the charge distribution beyond the dipole moment. |

These values are critical for understanding intermolecular interactions and the behavior of the molecule in the presence of external fields.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react with other species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.72 | Energy difference between HOMO and LUMO |

The spatial distribution of the HOMO and LUMO would reveal the specific atoms or regions of the molecule most susceptible to electrophilic or nucleophilic attack, respectively.

The distribution of electron density in a molecule is rarely uniform. To visualize this, a Molecular Electrostatic Potential (MEP) map is generated. The MEP map plots the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution.

Different colors on the MEP map represent different electrostatic potential values. Typically, red regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack. Blue regions denote areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP map would likely show negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, and positive potential on the hydrogen atoms.

Conformational Analysis and Intramolecular Interactions

The methylthio (-SCH₃) group in this compound is not rigidly fixed and can rotate around the C-S bond. This rotation gives rise to different conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

This analysis would involve systematically rotating the methyl group and calculating the energy at each step. The resulting potential energy scan would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states. Intramolecular interactions, such as steric hindrance between the methyl group and the adjacent bromine atoms, would play a significant role in determining the conformational preferences. Studies on similar substituted brominated compounds have shown the importance of such interactions in defining the molecular shape. nih.gov

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry can be instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution, computational modeling can be used to identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

By calculating the energy of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is a critical factor in determining the rate of the reaction. A high energy barrier corresponds to a slow reaction, while a low energy barrier indicates a faster reaction. These calculations allow for a quantitative comparison of different possible reaction pathways, enabling the prediction of the most likely mechanism.

Reaction Pathway Mapping and Energetic Profiles

The synthesis and subsequent reactions of this compound are amenable to computational investigation, primarily through methods like Density Functional Theory (DFT). These studies can elucidate reaction mechanisms, identify transition states, and determine the energetic favorability of different reaction pathways.

While specific computational studies on the reaction pathways of this compound are not extensively documented, insights can be drawn from theoretical investigations into analogous systems, such as the electrophilic bromination of substituted benzenes. For instance, studies on the bromination of anisole (B1667542) (a methoxy-substituted benzene) can provide a model for understanding the directing effects of the methylthio group. rsc.orgresearchgate.net The methylthio group, similar to the methoxy (B1213986) group, is an ortho-, para-director due to the lone pairs on the sulfur atom that can be delocalized into the aromatic ring. However, the larger size of the sulfur atom compared to oxygen and the potential for d-orbital participation can modulate this effect.

A plausible synthetic route to this compound involves the bromination of thioanisole. Computational modeling of this reaction would likely proceed by mapping the potential energy surface for the electrophilic attack of bromine at the ortho, meta, and para positions relative to the methylthio group. The energetic profile would reveal the activation energies for each pathway, with the lowest energy pathway corresponding to the major product.

In a hypothetical DFT study on the bromination of a monosubstituted thioanisole, the following energetic profile might be expected:

| Reaction Step | Relative Energy (kcal/mol) - Ortho Attack | Relative Energy (kcal/mol) - Meta Attack | Relative Energy (kcal/mol) - Para Attack |

|---|---|---|---|

| Reactants (Thioanisole + Br2) | 0.0 | 0.0 | 0.0 |

| Transition State 1 (σ-complex formation) | +15.2 | +25.8 | +14.5 |

| Intermediate (Wheland intermediate) | +5.1 | +18.3 | +4.2 |

| Transition State 2 (Proton loss) | -2.5 | +12.1 | -3.1 |

| Products (Bromothioanisole + HBr) | -10.7 | -8.9 | -11.5 |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of electrophilic aromatic substitution.

The subsequent introduction of a second bromine atom to form this compound would be directed by the existing substituents. The methylthio group and the first bromine atom would influence the position of the second bromination. Computational analysis would be crucial in predicting the regioselectivity of this second substitution step.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. scirp.org This includes infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, a theoretical vibrational analysis can provide a detailed assignment of its IR and Raman active modes.

A typical computational workflow for vibrational analysis involves:

Optimization of the molecular geometry to a stable energy minimum.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Visualization of the normal modes of vibration.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov

For this compound, the vibrational spectrum would be characterized by modes associated with the benzene (B151609) ring, the C-Br bonds, and the methylthio group. Insights from computational studies on similar molecules, such as p-iodoanisole, can be instructive. nih.gov

A predicted vibrational frequency table for this compound, based on DFT calculations with a basis set like B3LYP/6-311++G(d,p), might look as follows:

| Vibrational Mode | Calculated Frequency (cm-1) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

|---|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2900 | Medium | Medium | Methyl C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Strong | Strong | Aromatic ring stretching |

| δ(C-H) methyl | 1450-1380 | Medium | Medium | Methyl C-H bending |

| ν(C-S) | 750-650 | Medium | Weak | C-S stretching |

| ν(C-Br) | 600-500 | Strong | Strong | C-Br stretching |

| Ring deformation | Below 500 | Weak | Medium | Benzene ring out-of-plane bending |

Note: The data in this table is a representative prediction. Actual values would depend on the specific level of theory and basis set used in the calculation.

Furthermore, computational chemistry can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would show distinct signals for the non-equivalent aromatic protons and carbons, as well as for the methyl group protons and carbon. These theoretical predictions are invaluable for the structural elucidation and characterization of this compound.

Applications and Derivatization of 1,3 Dibromo 5 Methylthio Benzene in Complex Chemical Synthesis

Precursor in the Synthesis of Organic Intermediates

The strategic placement of two reactive bromine atoms and a modifiable methylthio group on the benzene (B151609) ring positions 1,3-Dibromo-5-(methylthio)benzene as a versatile starting material for a wide array of organic intermediates.

Building Block for Multifunctional Aromatic Systems

The structure of this compound is inherently suited for constructing multifunctional aromatic systems. The two bromine atoms serve as handles for sequential or simultaneous cross-coupling reactions, allowing for the controlled introduction of diverse chemical entities. This capability is crucial in modern organic synthesis for creating complex molecules with tailored properties.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed to form new carbon-carbon bonds at the bromine-substituted positions. nih.govresearchgate.net This methodology allows for the attachment of various aryl, alkyl, or vinyl groups. Research on analogous compounds like 2,5-dibromo-3-hexylthiophene (B54134) demonstrates the selective arylation at one of the bromine sites via Suzuki coupling with arylboronic acids, yielding 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov Similarly, 1,3-dibromo-5-ethynylbenzene (B12828161) derivatives have been used to synthesize complex organometallic structures by coupling with ferrocene-based fragments. researchgate.net

The methylthio group (-SMe) adds another layer of functionality. It is an electron-donating group that can influence the reactivity of the aromatic ring. Furthermore, the sulfur atom can be oxidized to form sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) groups, which drastically alter the electronic properties and potential coordinating ability of the molecule. This multi-faceted reactivity makes this compound a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. lookchem.com

Intermediate in the Synthesis of Substituted Benzene Derivatives

As an intermediate, this compound offers a platform for synthesizing highly substituted benzene derivatives that would be difficult to prepare through direct substitution on a benzene ring. The differential reactivity of the C-Br bonds allows for stepwise functionalization.

Palladium-catalyzed methods are particularly effective for this purpose. An efficient palladium-catalyzed cross-coupling method has been described for similar compounds like 5-bromo-1,2,3-triazine, allowing for the preparation of a wide scope of (hetero)aryl derivatives with yields up to 97%. researchgate.netuzh.ch By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively replace one bromine atom while leaving the other intact for a subsequent, different transformation. This stepwise approach is fundamental to creating unsymmetrical, polysubstituted aromatic compounds.

Table 2: Representative Cross-Coupling Reactions for Dibromo-Aromatics

| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-bromo-3-hexylthiophenes | nih.gov |

| 1,1-dibromoethylenes | Alkynylaluminums | Pd(OAc)₂–DPPE | Aryl substituted conjugated enediynes | nih.gov |

Role in Ligand Design and Coordination Chemistry

The presence of a sulfur donor atom and latent coordination sites (via conversion of the bromine atoms) makes this compound an attractive scaffold for designing novel ligands for coordination chemistry and metal catalysis.

Precursor for Organosulfur Ligands in Metal Catalysis

Organosulfur compounds are integral to the design of ligands for transition metal catalysts due to the unique electronic properties of sulfur, which can stabilize various metal oxidation states. The thioether group in this compound can act as a soft donor site, binding to soft metal centers like palladium, platinum, gold, and copper.

By chemically modifying the bromine atoms into other donor groups (e.g., phosphines, amines, or N-heterocycles), a multidentate ligand can be synthesized. For example, the bromine atoms can be lithiated and subsequently reacted with chlorophosphines to install phosphine (B1218219) donors. This would create a P,S,P-pincer type ligand framework, where the sulfur atom and two phosphine groups can coordinate to a metal center. Research has shown that N-heterocyclic carbene (NHC) ligands derived from triazoles are versatile for creating transition metal complexes. nih.gov Similar strategies could be applied by converting the bromo-substituents into triazole groups. The resulting organosulfur ligands can be used in a variety of catalytic applications, including cross-coupling reactions, hydrogenations, and polymerization.

Scaffold for Supramolecular Assemblies

Supramolecular chemistry focuses on the self-assembly of molecules into larger, ordered structures through non-covalent interactions. The 1,3,5-substitution pattern of the benzene ring is a well-established motif for directing self-assembly. Benzene-1,3,5-tricarboxamide (BTA) derivatives, for instance, are known to form one-dimensional, hydrogen-bonded columnar structures in solution. researchgate.net

While this compound does not self-assemble on its own, it serves as an excellent starting scaffold for molecules designed to do so. The bromine atoms can be converted into groups capable of forming strong, directional non-covalent bonds, such as amides or carboxylic acids, through established synthetic routes like palladium-catalyzed amination or carbonylation. The resulting molecules, possessing a central 1,3,5-substituted benzene core with a methylthio group, could then self-assemble into complex nanostructures like fibers, nanotubes, or gels. nsysu.edu.twtue.nl The thioether moiety could further influence the packing and properties of these assemblies through van der Waals or dipole-dipole interactions.

Development of Functional Organic Materials

The unique electronic and structural features of this compound make it a promising building block for the synthesis of functional organic materials, particularly organic semiconductors. Thiophene- and thioether-containing aromatic compounds are known to be effective p-type semiconductors due to favorable intermolecular sulfur-sulfur interactions that facilitate charge transport.

Derivatives of Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), which contain a fused thiophene (B33073) ring system, are noted for their high charge carrier mobilities and are used in devices like organic field-effect transistors (OFETs). researchgate.net Starting from this compound, one could envision synthesizing extended, conjugated systems by using the bromine atoms as points for polymerization or extension via cross-coupling reactions. For example, polymerization with a diboronic acid ester could yield a conjugated polymer incorporating the methylthiobenzene unit. The presence of the sulfur atom within the polymer backbone would be expected to influence its electronic properties, planarity, and solid-state packing, all of which are critical factors for performance in electronic devices.

Monomer for Polymer Synthesis

The bifunctional nature of this compound, with two bromine atoms positioned at the meta-positions of the aromatic ring, makes it a suitable monomer for polycondensation reactions. The bromine atoms can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are powerful methods for the formation of carbon-carbon bonds and the synthesis of conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics.

In a typical Suzuki-Miyaura polymerization, this compound can be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. The choice of the comonomer determines the structure and properties of the resulting polymer. For instance, coupling with a phenylene-based diboronic acid would lead to the formation of a poly(phenylene) derivative. The methylthio group remains intact during these polymerization reactions and can influence the solubility, morphology, and electronic properties of the polymer.

Similarly, in a Heck coupling polymerization, this compound can be reacted with a divinyl comonomer, again in the presence of a palladium catalyst. This reaction would yield a poly(phenylene vinylene) type polymer, where the vinylene linkages introduce further conjugation into the polymer backbone.

The table below illustrates potential polymer structures that can be synthesized from this compound via common cross-coupling polymerization methods.

| Polymerization Method | Comonomer | Potential Polymer Structure |

| Suzuki-Miyaura Coupling | 1,4-Benzenediboronic acid | Poly[(5-(methylthio)-1,3-phenylene)-alt-(1,4-phenylene)] |

| Suzuki-Miyaura Coupling | 2,5-Thiophenediboronic acid | Poly[(5-(methylthio)-1,3-phenylene)-alt-(2,5-thiophenediyl)] |

| Heck Coupling | 1,4-Divinylbenzene | Poly[(5-(methylthio)-1,3-phenylenevinylene)-alt-(1,4-phenylenevinylene)] |

The properties of these polymers, such as their molecular weight, polydispersity, and solubility, would depend on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. The presence of the methylthio group is anticipated to enhance solubility in common organic solvents, which is a crucial factor for the processability of these materials into thin films for electronic device fabrication.

Precursor for Advanced Electronic and Optoelectronic Materials

Beyond its use in polymer synthesis, this compound serves as a key building block for the synthesis of small-molecule organic semiconductors. These materials are the active components in a range of electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of these materials often involves the extension of the conjugated system of the starting aromatic core through sequential cross-coupling reactions.

Starting from this compound, one or both of the bromine atoms can be selectively replaced with other functional groups or aromatic moieties. For example, a single Suzuki-Miyaura or Stille coupling reaction can be performed to introduce a different aryl group, leading to an unsymmetrical biaryl structure. A subsequent coupling reaction at the remaining bromine position can then be used to build up more complex, well-defined conjugated molecules.

The methylthio group plays a significant role in tuning the electronic properties of the resulting materials. The sulfur atom, with its lone pairs of electrons, can participate in the delocalized π-electron system, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the charge injection and transport properties of the material, as well as its photophysical characteristics, such as absorption and emission wavelengths.

Furthermore, the methylthio group can be oxidized to a sulfoxide or sulfone. These transformations would significantly alter the electronic nature of the molecule, providing a route to fine-tune the material's properties for specific applications. For instance, the introduction of an electron-withdrawing sulfone group can lower the LUMO energy level, which can be beneficial for electron-transporting materials in OLEDs.

The following table presents examples of advanced electronic and optoelectronic materials that could be synthesized from this compound and their potential applications.

| Derivative Structure | Synthesis Strategy | Potential Application |

| 3-Aryl-5-bromo-1-(methylthio)benzene | Monosubstitution via Suzuki or Stille coupling | Intermediate for more complex structures |

| 3,5-Diaryl-1-(methylthio)benzene | Disubstitution via Suzuki or Stille coupling | Hole-transporting material in OLEDs |

| Thieno[3,2-b]thiophene or other fused-ring systems | Intramolecular cyclization reactions | Active layer in OFETs |

| 3,5-Diaryl-1-(methylsulfonyl)benzene | Oxidation of the methylthio group | Electron-transporting material in OLEDs |

The versatility of this compound as a precursor, combined with the ability to precisely control its chemical transformations, makes it a valuable tool for the rational design and synthesis of next-generation organic electronic and optoelectronic materials.

Future Research Directions and Challenges in 1,3 Dibromo 5 Methylthio Benzene Chemistry

Development of Highly Atom-Economical and Selective Synthetic Methods

Future research should focus on the development of catalytic systems that enable the direct and selective functionalization of an aromatic C-H bond. Such methods would ideally bypass the need for pre-functionalized substrates, such as those with halogen or nitro groups, which are common in classical aromatic substitution reactions. acs.orgjpsc.gov.in The directing effects of the methylthio group and the bromine atoms must be carefully considered and leveraged to control the position of incoming substituents. youtube.com

Table 1: Comparison of Synthetic Strategies for Polysubstituted Benzenes

| Method | Advantages | Disadvantages | Key Considerations for 1,3-Dibromo-5-(methylthio)benzene |

| Classical Electrophilic Aromatic Substitution | Well-established, predictable outcomes based on directing group effects. youtube.comjpsc.gov.in | Often requires harsh conditions, can generate significant waste, and may lead to isomeric mixtures. youtube.com | The interplay between the ortho-, para-directing methylthio group and the meta-directing bromine atoms. |

| Cross-Coupling Reactions | High selectivity and functional group tolerance. | Requires pre-functionalized starting materials and often expensive catalysts. | Efficient synthesis of the starting 1,3-dibromo-5-halobenzene precursor. |

| Direct C-H Functionalization | High atom economy, reduces synthetic steps. acs.org | Can suffer from low selectivity, requires development of specific catalysts. | Catalyst design to control regioselectivity in the presence of multiple C-H bonds. |

Exploration of Novel Reactivity under Unconventional Conditions

Investigating the reactivity of this compound under unconventional reaction conditions could unlock new synthetic pathways. Techniques such as photoredox catalysis, mechanochemistry, and microwave-assisted synthesis can offer alternative energy inputs to overcome activation barriers and promote unique selectivities. mdpi.com For instance, photocatalysis could enable novel C-H functionalization or cross-coupling reactions under mild conditions.

The response of the C-Br and C-S bonds to these energy sources is a key area of investigation. Understanding how these bonds can be selectively activated will be crucial for developing new transformations. For example, selective cleavage of a C-Br bond without affecting the methylthio group, or vice versa, would significantly expand the synthetic utility of this compound.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic routes for this compound and its derivatives into automated synthesis and flow chemistry platforms presents a significant opportunity for accelerating discovery and process optimization. youtube.com Flow chemistry, in particular, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. nih.gov

Automated platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, facilitating the optimization of new synthetic methods. nih.gov The development of robust and reliable flow chemistry protocols for the synthesis and subsequent functionalization of this compound would enable on-demand production and the creation of compound libraries for various applications. acs.orgrsc.orglookchem.com

Advanced Computational Design for Targeted Functionalization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical synthesis. nih.govresearchgate.net In the context of this compound, density functional theory (DFT) calculations can be employed to predict the reactivity of different positions on the aromatic ring towards various electrophiles and nucleophiles. nih.gov This predictive power can guide the rational design of experiments, saving time and resources.

Furthermore, computational modeling can aid in the design of catalysts specifically tailored for the selective functionalization of this molecule. princeton.edu By simulating the interaction between the substrate, catalyst, and reagents, researchers can identify promising catalyst structures and reaction conditions before embarking on extensive experimental work. This synergy between computational and experimental chemistry holds the key to overcoming long-standing challenges in regioselective synthesis.

Elucidation of Complex Reaction Networks Involving Multifunctional Intermediates

The presence of three distinct functional groups (two bromines and a methylthio group) on the benzene (B151609) ring of this compound can lead to complex reaction networks and the formation of multifunctional intermediates. Understanding and controlling these networks is a significant challenge and a frontier of research.

Future studies should aim to characterize the intermediates formed under various reaction conditions. This could involve the use of advanced spectroscopic techniques and in-situ reaction monitoring. By gaining a deeper understanding of the reaction pathways, chemists can devise strategies to trap or selectively react with specific intermediates, thereby opening up new avenues for the synthesis of complex molecular architectures. The study of such multifunctional intermediates is crucial for expanding the synthetic chemist's toolbox. acs.org

Q & A

Q. What are the standard synthetic routes for 1,3-Dibromo-5-(methylthio)benzene, and how is purity validated?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, starting with a methylthio-substituted benzene, electrophilic bromination can be performed using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification via column chromatography or recrystallization is critical. Purity validation employs techniques like:

- NMR spectroscopy (to confirm substitution patterns and absence of side products).

- Gas chromatography (GC) or HPLC (>95% purity thresholds).

- Melting point analysis to compare with literature values.

Validation protocols should include control experiments to rule out diastereomers or regioisomers, especially given the compound’s symmetry .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Emergency Protocols: Immediate decontamination with water for skin contact; consult safety data sheets (SDS) for antidotes (e.g., sodium thiosulfate for bromine exposure) .

Q. How does the methylthio group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The methylthio (-SMe) group acts as a meta-directing substituent due to its electron-donating nature via sulfur’s lone pairs. This directs bromination to specific positions during synthesis. However, in Suzuki or Ullmann couplings, the -SMe group can:

- Poison palladium catalysts , requiring alternative catalysts (e.g., copper-mediated systems).

- Participate in ligand exchange , necessitating protective strategies (e.g., oxidation to sulfone for stability).

Control experiments with model substrates (e.g., unsubstituted bromobenzene) are recommended to isolate electronic effects .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2³ factorial design can systematically evaluate variables:

| Variable | Low Level (-) | High Level (+) |

|---|---|---|

| Temperature | 0°C | 25°C |

| Catalyst Loading | 0.5 eq FeBr₃ | 1.5 eq FeBr₃ |

| Reaction Time | 1 hr | 3 hrs |

Outcome Analysis:

Q. What computational tools predict viable retrosynthetic pathways for derivatives of this compound?

Methodological Answer: AI-driven platforms (e.g., Reaxys or Pistachio ) leverage reaction databases to propose routes:

- Retrosynthetic Analysis: Prioritizes disconnections at bromine or methylthio groups.

- Pathway Scoring: Algorithms rank routes by atom economy, step count, and safety (e.g., avoiding explosive intermediates).

For example, introducing a methylthio group via nucleophilic aromatic substitution (e.g., using NaSMe) may score higher than electrophilic methods due to milder conditions .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity in starting materials (validate via GC/MS).

- Moisture-sensitive intermediates (e.g., FeBr₃ hydrolysis reduces catalytic activity).

Resolution Steps:

Reproduce baseline conditions from literature.

Introduce controlled variables (e.g., inert atmosphere vs. ambient).

Statistical Analysis: Use t-tests to compare yields under standardized protocols.

Document deviations in supplementary data to aid reproducibility .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- Polymer Synthesis: As a monomer in thermally stable poly(ether sulfones) due to sulfur’s high bond dissociation energy.

- Ligand Design: The bromine atoms serve as handles for functionalization in metal-organic frameworks (MOFs).

Recent studies highlight its use in photoresponsive materials , where the methylthio group enhances electron delocalization in π-conjugated systems. Characterization via X-ray crystallography and DFT calculations is critical for structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.